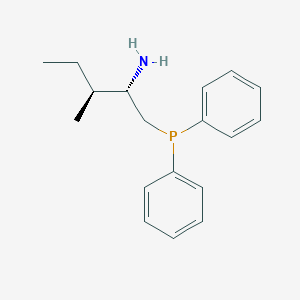
(2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-amine is a chiral phosphine ligand used in various chemical reactions, particularly in asymmetric synthesis. This compound is known for its ability to form stable complexes with transition metals, making it valuable in catalysis and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-amine typically involves the reaction of a chiral amine with diphenylphosphine. The process often requires specific reaction conditions, such as controlled temperature and the presence of a base to facilitate the formation of the phosphine-amine bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The phosphine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions typically require specific conditions such as inert atmosphere and controlled temperature.
Major Products
The major products formed from these reactions include phosphine oxides, secondary or tertiary amines, and substituted phosphine derivatives.
Applications De Recherche Scientifique
(2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: The compound is used in the production of fine chemicals and materials.
Mécanisme D'action
The mechanism by which (2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-amine exerts its effects involves the formation of stable complexes with transition metals. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets include transition metal centers, and the pathways involved often include coordination and activation of substrates.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,3S)-Bis(diphenylphosphino)butane
- (2R,3R)-Bis(diphenylphosphino)butane
- (2S,3R)-Bis(diphenylphosphino)butane
Uniqueness
(2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-amine is unique due to its specific chiral configuration, which imparts distinct stereochemical properties. This makes it particularly valuable in asymmetric synthesis, where the control of stereochemistry is crucial.
Propriétés
Formule moléculaire |
C18H24NP |
|---|---|
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
(2S,3S)-1-diphenylphosphanyl-3-methylpentan-2-amine |
InChI |
InChI=1S/C18H24NP/c1-3-15(2)18(19)14-20(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15,18H,3,14,19H2,1-2H3/t15-,18+/m0/s1 |
Clé InChI |
KBPUDCSECNQALO-MAUKXSAKSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)N |
SMILES canonique |
CCC(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



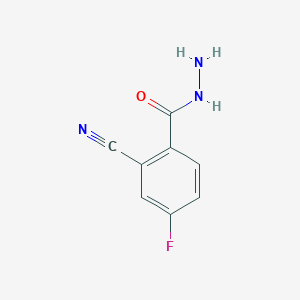
![(2-Fluoro-5,8-dioxaspiro[3.4]octan-2-yl)methanol](/img/structure/B12951091.png)

![(S)-2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12951094.png)
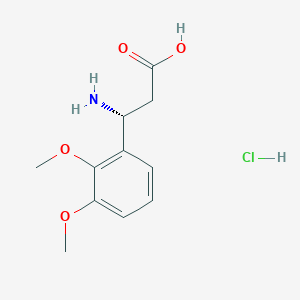


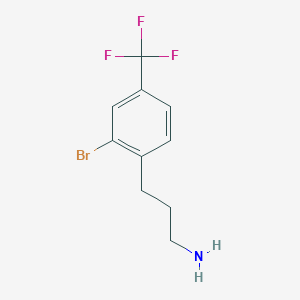
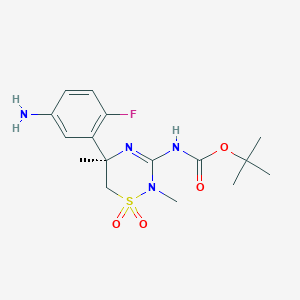
![3,4-Dichloro-N-[(5-methyl-4H-imidazol-4-ylidene)methyl]aniline](/img/structure/B12951125.png)


![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B12951157.png)
